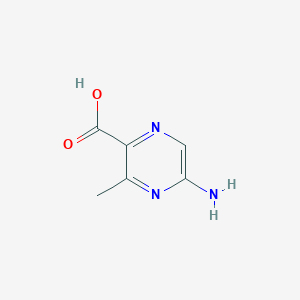
5-Amino-3-methylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methylpyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylpyrazine-2-carboxylic acid typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced through a multi-step process involving the nitration of 3-methylpyrazine-2-carboxylic acid, followed by reduction to form the amino derivative. The nitration step is typically carried out using nitric acid, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 5-amino-3-methylpyrazine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of oxides and carboxylates.
Reduction: Formation of 5-amino-3-methylpyrazine.
Substitution: Formation of amides and other substituted derivatives.
Scientific Research Applications
5-Amino-3-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-5-methylpyrazine-2-carboxylic acid: Similar structure but with different positioning of functional groups.
5-Methyl-2-pyrazinecarboxylic acid: Lacks the amino group, leading to different chemical properties.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, resulting in distinct reactivity.
Uniqueness: 5-Amino-3-methylpyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts unique chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-amino-3-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-5(6(10)11)8-2-4(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) |
InChI Key |
SXZZJZZGNRHGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
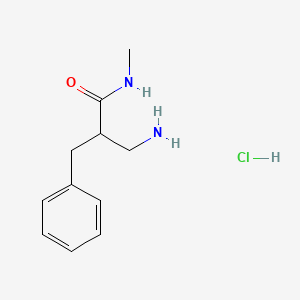
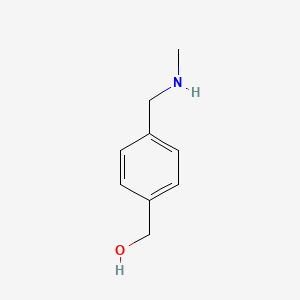
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
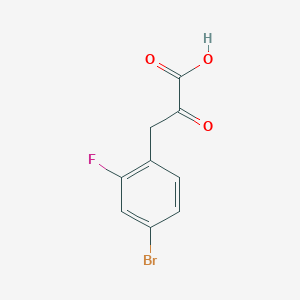
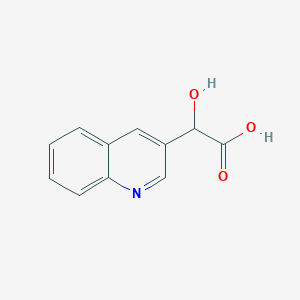

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)

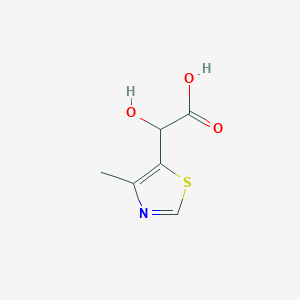
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
